Tert-butyl 2-amino-5-tert-butylbenzoate
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Overview
Description
Tert-butyl 2-amino-5-tert-butylbenzoate: is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group attached to both the amino and benzoate moieties. This compound is often used as an intermediate in organic synthesis and has various applications in the field of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Transesterification Method: One common method for preparing tert-butyl esters involves the transesterification of β-keto esters.
Direct Esterification: Another method involves the direct esterification of 2-amino-5-tert-butylbenzoic acid with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods: In industrial settings, the production of tert-butyl 2-amino-5-tert-butylbenzoate often involves large-scale esterification processes using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 2-amino-5-tert-butylbenzoate can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
- Oxidation products include quinones and other oxidized derivatives.
- Reduction products include alcohols and other reduced forms.
- Substitution products vary depending on the substituent introduced.
Scientific Research Applications
Chemistry: Tert-butyl 2-amino-5-tert-butylbenzoate is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Medicine: The compound is used in the development of new drugs and therapeutic agents. Its derivatives have shown potential in the treatment of various diseases.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. It is also used as a stabilizer and additive in various formulations.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-5-tert-butylbenzoate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various reactions, forming covalent bonds with electrophilic centers. The presence of the tert-butyl group enhances its stability and reactivity, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Tert-butyl 2-aminobenzoate: Similar in structure but lacks the additional tert-butyl group on the benzoate moiety.
Tert-butyl 2-amino-4-tert-butylbenzoate: Similar but with a different substitution pattern on the benzoate ring.
Uniqueness: Tert-butyl 2-amino-5-tert-butylbenzoate is unique due to the presence of two tert-butyl groups, which confer enhanced stability and reactivity. This makes it particularly useful in applications requiring robust intermediates and stable end products .
Properties
IUPAC Name |
tert-butyl 2-amino-5-tert-butylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-14(2,3)10-7-8-12(16)11(9-10)13(17)18-15(4,5)6/h7-9H,16H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDVLSSLPITDJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)N)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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